An In-depth Technical Guide to the Physical Properties of 6-Methoxyisoquinoline Hydrochloride
An In-depth Technical Guide to the Physical Properties of 6-Methoxyisoquinoline Hydrochloride
Foreword: Understanding the Criticality of Physical Properties in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of the physical properties of an active pharmaceutical ingredient (API) is not merely a perfunctory checkbox but a cornerstone of successful formulation and therapeutic efficacy. For a molecule like 6-Methoxyisoquinoline hydrochloride, a versatile intermediate with significant potential in medicinal chemistry, a detailed characterization of its physical attributes is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core physical properties of 6-Methoxyisoquinoline hydrochloride. We will delve into not just the "what" but the "why" and "how," offering both established data and the experimental rationale for its determination.
Molecular Identity and Core Characteristics
A foundational understanding of a compound begins with its fundamental identifiers and structural properties.
Chemical Structure and Identification
6-Methoxyisoquinoline hydrochloride is the hydrochloride salt of the parent compound, 6-methoxyisoquinoline. The addition of hydrochloric acid serves to enhance the compound's stability and solubility, a common and effective strategy in pharmaceutical development.[1][2]
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Figure 1: Chemical structure of 6-Methoxyisoquinoline hydrochloride.
| Identifier | Value | Source |
| CAS Number | 57196-62-0 | [3] |
| Molecular Formula | C10H14ClNO | [3] |
| Molecular Weight | 199.68 g/mol | [1] |
| Appearance | White Powder | [1] |
Thermal Properties: Melting Point and its Implications
The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and polymorphic form.
Experimentally Determined Melting Point
The reported melting point for 6-Methoxyisoquinoline hydrochloride is in the range of 230-232.5°C . A sharp melting range is indicative of high purity. Impurities will typically depress the melting point and broaden the melting range.[4]
Rationale for Method Selection: Capillary Melting Point Determination
The capillary method is a widely accepted and straightforward technique for determining the melting point of a powdered solid.[5] Its selection is based on the small sample size required, the precision it offers, and the relative ease of use with modern digital apparatus.
Step-by-Step Experimental Protocol for Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered 6-Methoxyisoquinoline hydrochloride is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.
-
Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20°C/min) is performed to quickly determine an approximate melting range. This saves time during the precise measurement.
-
Precise Determination: A fresh sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting range is reported as T1-T2.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of an API is a critical factor influencing its absorption and, consequently, its bioavailability. The hydrochloride salt form of 6-Methoxyisoquinoline is intended to enhance its aqueous solubility.[1]
Qualitative Solubility
6-Methoxyisoquinoline hydrochloride is expected to be soluble in water and lower-order alcohols like methanol and ethanol, and sparingly soluble in less polar organic solvents.
Quantitative Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6] This method is preferred for its simplicity and its ability to achieve a true equilibrium state, providing a reliable measure of thermodynamic solubility.
Step-by-Step Experimental Protocol for Aqueous Solubility Determination (WHO Guideline Adaptation)
This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[6][7][8]
-
Preparation of Media: A series of aqueous buffers with pH values ranging from 1.2 to 6.8 are prepared. This pH range is physiologically relevant to the gastrointestinal tract.[6]
-
Sample Preparation: An excess amount of 6-Methoxyisoquinoline hydrochloride is added to a known volume of each buffer in a sealed container. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The containers are agitated in a constant temperature water bath or shaker at 37 ± 1°C. The agitation should be sufficient to keep the solid suspended. The time required to reach equilibrium should be determined by preliminary experiments, but 24 to 48 hours is often sufficient.[6]
-
Sample Collection and Preparation: At predetermined time points, an aliquot of the suspension is withdrawn and immediately filtered through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids. The filtrate is then diluted as necessary for analysis.
-
Analysis: The concentration of the dissolved 6-Methoxyisoquinoline hydrochloride in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: The solubility is reported in mg/mL or mol/L. An API is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[6]
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A [label="Prepare pH Buffers\n(1.2 to 6.8)"]; B [label="Add Excess API to Buffers"]; C [label="Equilibrate at 37°C\n(e.g., 24-48h)"]; D [label="Filter to Remove\nUndissolved Solid"]; E [label="Analyze Filtrate\n(e.g., HPLC)"]; F [label="Determine Concentration\n(mg/mL)"];
A -> B [label="Dispense"]; B -> C [label="Agitate"]; C -> D [label="Withdraw Aliquot"]; D -> E [label="Inject"]; E -> F [label="Quantify"]; }
Figure 2: Workflow for experimental solubility determination.
Spectroscopic Profile: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 6-Methoxyisoquinoline hydrochloride will provide information on the number and types of hydrogen atoms in the molecule. Expected signals would include aromatic protons on the isoquinoline ring, methylene protons of the reduced ring, and a singlet for the methoxy group protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Methoxyisoquinoline hydrochloride will display characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:
-
N-H stretching vibrations from the protonated amine.
-
C-H stretching from the aromatic and aliphatic portions.
-
C=C and C=N stretching from the aromatic ring.
-
C-O stretching from the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of 6-Methoxyisoquinoline hydrochloride will show a molecular ion peak corresponding to the free base (C10H13NO) after the loss of HCl. Fragmentation patterns can provide further structural information.
Stability and Storage Considerations
Proper storage and handling are crucial to maintain the integrity of 6-Methoxyisoquinoline hydrochloride.
Chemical Stability
As a hydrochloride salt, 6-Methoxyisoquinoline hydrochloride is generally more stable than its free base form.[2] However, like many amine hydrochlorides, it may be susceptible to degradation under high humidity and elevated temperatures. Stability studies under accelerated conditions (e.g., 40°C / 75% relative humidity) are recommended to establish its shelf life and identify potential degradation products.[9]
Recommended Storage
It is recommended to store 6-Methoxyisoquinoline hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] For long-term storage, refrigeration (2-8°C) is often advised.[1]
Conclusion: A Comprehensive Physical Profile for Informed Research
This guide has provided a detailed overview of the essential physical properties of 6-Methoxyisoquinoline hydrochloride, grounded in established scientific principles and experimental methodologies. A thorough understanding of its molecular identity, thermal behavior, solubility, spectroscopic fingerprint, and stability is indispensable for any researcher or developer working with this promising compound. By not only presenting the data but also elucidating the rationale behind its determination, this document aims to empower scientists to make informed decisions in their research and development endeavors.
References
-
World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]
-
Chem-Impex. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
ChemBK. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
MDPI. (2022, November 29). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
-
Pharmaceutical Technology. (2002, November 1). Salt Selection in Drug Development. Retrieved from [Link]
-
University of Salahaddin. (n.d.). Determination of melting and boiling points. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. who.int [who.int]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 9. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

